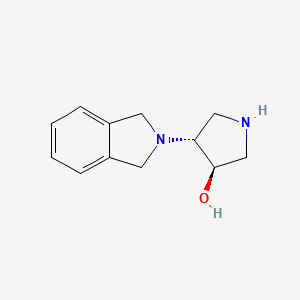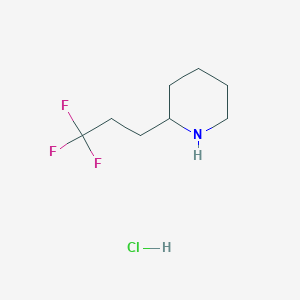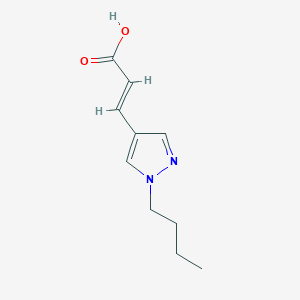
(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid
Descripción general
Descripción
“(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid” is a compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The “1-butyl” indicates a four-carbon chain attached to the pyrazole ring, and “prop-2-enoic acid” suggests a three-carbon chain with a double bond and a carboxylic acid group.
Molecular Structure Analysis
The molecular structure analysis would involve understanding the arrangement of atoms in the molecule and their connectivity. The pyrazole ring is planar due to its aromaticity, and the butyl group and prop-2-enoic acid are likely in a trans configuration due to the (2E) designation .Chemical Reactions Analysis
The reactivity of this compound could involve the pyrazole ring, the double bond in the prop-2-enoic acid, or the acid group itself. The pyrazole ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions . The double bond could undergo addition reactions, and the carboxylic acid group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar carboxylic acid group suggests that it would have some degree of solubility in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Activities
A study focused on polysubstituted pyrazoles, including derivatives similar to "(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid", found that certain compounds displayed in vitro antibacterial activity and in vivo anti-inflammatory potency in rats (Farghaly et al., 2001).
ACE Inhibitory Activity
Another study synthesized novel chalcones and pyrazoles embedded with a structure resembling the query compound, evaluating them for their angiotensin-converting enzyme (ACE) inhibitory activity. The research identified several compounds with significant ACE inhibitory effects, highlighting the potential of such derivatives in hypertension management (Kantevari et al., 2011).
Catalysis and Material Science
Research into the reaction behavior of similar compounds under the presence of catalytic amounts of certain substances has revealed their potential in the synthesis of various organic structures, indicating a role in catalysis and material science applications (Khachatryan et al., 2020).
Structural Analysis
X-ray structural analysis of related compounds has provided insights into their stereochemical properties, aiding in the understanding of their behavior and potential for transformation into other significant organic structures (Borisova et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(1-butylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGHDBJWFCOONE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1485052.png)
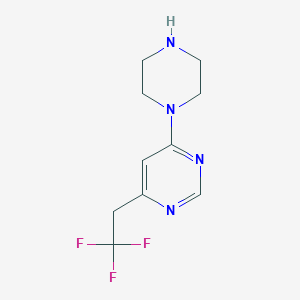

![8-Hydroxy-1-azaspiro[4.5]decan-2-one](/img/structure/B1485056.png)
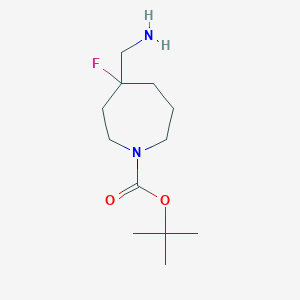
![4-[(4-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1485062.png)
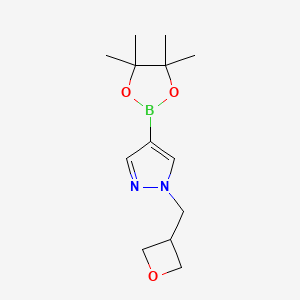
![6-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1485064.png)
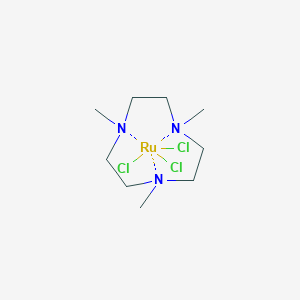
![[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine](/img/structure/B1485066.png)
